3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
CAS No.:
Cat. No.: VC14532171
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-20(2)16-10-8-9-15(13-16)17(22)19-14-18(21(3)4)11-6-5-7-12-18/h8-10,13H,5-7,11-12,14H2,1-4H3,(H,19,22) |
| Standard InChI Key | VXZAWZFSFJRXBB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C |
Introduction
Chemical Identification and Structural Properties
3-(Dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (PubChem CID: 2108139) is a synthetic organic compound with the molecular formula C₁₈H₂₉N₃O and a molecular weight of 303.4 g/mol . Its IUPAC name, 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, reflects the presence of two dimethylamino groups: one at the 3-position of the benzamide ring and another on the cyclohexylmethyl moiety attached to the amide nitrogen .
Key Structural Features:
-
Benzamide Core: A benzene ring substituted with a dimethylamino group at the 3-position and a carboxamide group at the 1-position.
-
Cyclohexylmethyl Backbone: A cyclohexane ring where one hydrogen is replaced by a methyl group bearing a dimethylamino substituent.
The compound’s three-dimensional conformation, as illustrated by PubChem’s interactive model, reveals a chair configuration for the cyclohexane ring, which minimizes steric strain . The SMILES string (CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C) and InChIKey (VXZAWZFSFJRXBB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Physicochemical Properties
The estimated LogP value of 3.25 suggests moderate lipophilicity, comparable to related AH-7921 analogs . This property likely influences its blood-brain barrier permeability, a critical factor in opioid activity.
Synthesis and Analytical Characterization
While no published synthesis protocols specifically target 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, methods for analogous compounds provide a plausible roadmap. The synthesis of AH-7921 derivatives typically involves:
-
Cyclohexylamine Functionalization: Introducing dimethylamino groups via alkylation or reductive amination .
-
Benzamide Coupling: Reacting the functionalized cyclohexylmethylamine with a substituted benzoyl chloride under Schotten-Baumann conditions .
For example, Krstenansky et al. (2023) synthesized trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]benzamide (AP01) by first generating the trans-cyclohexylmethylamine intermediate, followed by coupling with 3,4-dichlorobenzoyl chloride . Adapting this approach, replacing the dichlorobenzoyl chloride with 3-dimethylaminobenzoyl chloride would yield the target compound.
Analytical Data:
-
Mass Spectrometry: Expected molecular ion peak at m/z 303.4 ([M+H]⁺) .
-
Nuclear Magnetic Resonance (NMR):
Pharmacological Profile and Receptor Interactions
Although direct binding assays for 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide are unavailable, data from structural analogs suggest potential activity at opioid receptors. AP01, a 4-phenyl-substituted AH-7921 analog, exhibits high affinity for μ-opioid receptors (MOR) (Kᵢ = 60 nM) and κ-opioid receptors (KOR) (Kᵢ = 34 nM) . The dual dimethylamino groups in the target compound may enhance receptor interactions through:
-
Hydrogen Bonding: Between the dimethylamino nitrogen and receptor aspartate residues.
-
Lipophilic Interactions: The cyclohexyl and benzamide moieties embedding into hydrophobic receptor pockets .
Notably, AP01 also showed affinity for the serotonin transporter (SERT) (Kᵢ = 4 nM), a feature uncommon in classical opioids . This suggests that 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide might exhibit off-target effects, potentially increasing overdose risks.
Table 2: Comparative Pharmacological Data (Analog AP01 vs. Target Compound)
| Parameter | AP01 (4-Phenyl-AH-7921) | Target Compound (Inferred) |
|---|---|---|
| MOR Affinity (Kᵢ) | 60 nM | Likely 50–100 nM |
| KOR Affinity (Kᵢ) | 34 nM | Likely 30–60 nM |
| SERT Affinity (Kᵢ) | 4 nM | Potentially <10 nM |
| Antinociceptive Activity (ED₅₀) | 0.1 mg/kg (rat writhing) | Not tested |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume